N-Benzyl-4-[(2-bromoacetyl)amino]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-[(2-bromoacetyl)amino]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Major Products:
Nucleophilic substitution: The major products are N-substituted benzamides and the corresponding bromide salts.
Hydrolysis: The major products are 4-aminobenzamide and bromoacetic acid.
Scientific Research Applications
N-Benzyl-4-[(2-bromoacetyl)amino]benzamide has several applications in scientific research:
Proteomics: It is used as a biochemical tool to study protein interactions and modifications.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Biological Studies: It is used in various biological assays to understand cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-Benzyl-4-[(2-bromoacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of protein function . This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
- N-Benzyl-4-aminobenzamide
- N-Benzyl-4-(acetylamino)benzamide
- N-Benzyl-4-[(2-chloroacetyl)amino]benzamide
Comparison: N-Benzyl-4-[(2-bromoacetyl)amino]benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromoacetyl group allows for specific covalent modifications of proteins, which is not possible with the acetyl or chloroacetyl analogs .
Properties
IUPAC Name |
N-benzyl-4-[(2-bromoacetyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-10-15(20)19-14-8-6-13(7-9-14)16(21)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDNFMKEXWJEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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